An In-depth Technical Guide to the Chemical Properties of cis-2-tert-Butylcyclohexyl Acetate
An In-depth Technical Guide to the Chemical Properties of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-tert-Butylcyclohexyl acetate (B1210297) is a chemical compound valued in various industrial applications, notably as a fragrance ingredient. Its specific stereochemistry plays a crucial role in its olfactory properties and chemical behavior. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who may work with or encounter this molecule.
Chemical and Physical Properties
The fundamental chemical and physical properties of cis-2-tert-Butylcyclohexyl acetate are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings. The data has been compiled from various chemical databases and literature sources.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 20298-69-5 |
| Appearance | Pellets or Large Crystals; Liquid |
| Boiling Point | 222.2 ± 8.0 °C at 760 mmHg[1] |
| Melting Point | Not available |
| Density | 0.9 ± 0.1 g/cm³[1] |
| Refractive Index | 1.451[1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[1] |
| Flash Point | 90.8 ± 6.0 °C[1] |
| Solubility | Insoluble in water; Soluble in alcohol. |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for cis-2-tert-Butylcyclohexyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) of cis-4-(tert-butyl)cyclohexyl acetate [2]
-
δ = 4.99 (m, 1H, CHOAc) : This multiplet corresponds to the proton on the carbon bearing the acetate group.
-
δ = 2.05 (s, 3H, CH₃CO) : A singlet for the methyl protons of the acetate group.
-
δ = 1.96–1.90 (m, 2H), 1.61–1.55 (m, 2H), 1.45 (tt, J₁ = 13.9 Hz, J₂ = 3.2 Hz, 2H), 1.33–1.23 (m, 2H) : These multiplets represent the protons of the cyclohexane (B81311) ring.
-
δ = 1.02 (tt, J₁ = 12.0 Hz, J₂ = 3.0 Hz, 1H, CH-C(CH₃)₃) : The proton on the carbon attached to the tert-butyl group.
-
δ = 0.86 (s, 9H, C(CH₃)₃) : A singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR (CDCl₃, 100.6 MHz) of cis-4-(tert-butyl)cyclohexyl acetate [2]
-
δ = 170.8 (C=O) : The carbonyl carbon of the acetate group.
-
δ = 69.6 (CHOAc) : The carbon of the cyclohexane ring bonded to the oxygen of the acetate group.
-
δ = 47.8, 32.7, 30.8, 27.6, 21.8, 21.6 : Resonances corresponding to the other carbons of the cyclohexane ring and the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of cis-2-tert-Butylcyclohexyl acetate is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated around 1735 cm⁻¹ due to the C=O stretching of the ester group. Additionally, C-O stretching bands are expected in the region of 1240-1030 cm⁻¹ . The spectrum would also feature C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)
The mass spectrum of cis-2-tert-Butylcyclohexyl acetate would show a molecular ion peak (M⁺) at m/z = 198. A prominent fragment would be the loss of acetic acid (60 Da), resulting in a peak at m/z = 138 . Other significant fragments would arise from the further fragmentation of the cyclohexyl ring and the tert-butyl group.
Synthesis of cis-2-tert-Butylcyclohexyl Acetate
The synthesis of cis-2-tert-Butylcyclohexyl acetate is typically achieved through the esterification of cis-2-tert-butylcyclohexanol (B1618334). The precursor alcohol can be synthesized by the catalytic hydrogenation of 2-tert-butylphenol.
Experimental Protocol: Acetylation of cis-2-tert-Butylcyclohexanol
This protocol is adapted from general procedures for the acetylation of alcohols.
Materials:
-
cis-2-tert-Butylcyclohexanol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cis-2-tert-butylcyclohexanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol (B129727).
-
Remove the pyridine and methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ solution (to neutralize any acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude cis-2-tert-Butylcyclohexyl acetate by vacuum distillation.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of cis-2-tert-Butylcyclohexyl acetate, starting from its basic physical properties to detailed spectroscopic analysis.
Safety Information
cis-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-lasting effects.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the chemical properties of cis-2-tert-Butylcyclohexyl acetate, catering to the needs of researchers and professionals in related fields. The presented data on its physical properties, spectroscopic characteristics, and a detailed synthesis protocol are intended to serve as a valuable resource for scientific endeavors involving this compound. The provided workflow for compound identification further outlines a systematic approach to its characterization. As with any chemical, adherence to proper safety protocols is paramount during its handling and use.

